molecular formula C94H122Cl3N17O23S3 B10839006 4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid

4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid

Cat. No.: B10839006
M. Wt: 2060.6 g/mol
InChI Key: SVLGRIWNJNOFJU-CRAMPYNJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Lys8(Alexa 488)]PVA involves the conjugation of the Alexa Fluor 488 dye to a lysine residue in the peptide. The dye is typically activated as a succinimidyl ester, which reacts with the primary amine group of lysine to form a stable amide bond. The reaction is carried out in an aqueous buffer, usually at a pH of 7.2 to 8.5, to ensure optimal reactivity and stability .

Industrial Production Methods

Industrial production of [Lys8(Alexa 488)]PVA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under desiccated conditions to maintain its stability and fluorescence properties .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [Lys8(Alexa 488)]PVA involves the excitation of the Alexa Fluor 488 dye at 488 nm, followed by the emission of green fluorescence at 519 nm. This fluorescence can be detected and quantified using various imaging and detection systems. The peptide component of the compound can target specific molecular structures, allowing for precise localization and visualization of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Lys8(Alexa 488)]PVA is unique due to its combination of the highly photostable Alexa Fluor 488 dye and the specific targeting capabilities of the peptide. This makes it particularly useful for applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C94H122Cl3N17O23S3

Molecular Weight

2060.6 g/mol

IUPAC Name

4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid

InChI

InChI=1S/C94H122Cl3N17O23S3/c1-48-44-93(3,4)110-77-56(48)41-58-71(59-42-57-49(2)45-94(5,6)111-78(57)83(140(134,135)136)80(59)137-79(58)82(77)139(131,132)133)72-73(91(129)130)74(95)76(97)81(75(72)96)138-47-68(119)104-36-15-9-12-21-70(121)114(64(84(101)122)20-13-14-35-98)89(127)53-34-38-113(46-53)90(128)61(19-16-37-105-92(102)103)107-87(125)63(43-67(100)118)108-85(123)60(31-32-66(99)117)106-86(124)62(39-51-17-10-8-11-18-51)109-88(126)65(40-52-24-29-55(116)30-25-52)112(7)69(120)33-26-50-22-27-54(115)28-23-50/h8,10-11,17-18,22-25,27-30,41,48-49,53,57,60-65,80,83,110,115-116H,9,12-16,19-21,26,31-40,42-47,98H2,1-7H3,(H2,99,117)(H2,100,118)(H2,101,122)(H,104,119)(H,106,124)(H,107,125)(H,108,123)(H,109,126)(H,129,130)(H4,102,103,105)(H,131,132,133)(H,134,135,136)/t48?,49?,53-,57?,60-,61-,62-,63-,64-,65+,80?,83?/m0/s1

InChI Key

SVLGRIWNJNOFJU-CRAMPYNJSA-N

Isomeric SMILES

CC1CC(N=C2C1CC3=C(C4=C(C(=C5C(=C4)C(CC(N5)(C)C)C)S(=O)(=O)O)OC3C2S(=O)(=O)O)C6=C(C(=C(C(=C6Cl)SCC(=NCCCCCC(=O)N([C@@H](CCCCN)C(=N)O)C(=O)[C@H]7CCN(C7)C(=O)[C@H](CCCNC(=N)N)N=C([C@H](CC(=N)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC8=CC=CC=C8)N=C([C@@H](CC9=CC=C(C=C9)O)N(C)C(=O)CCC1=CC=C(C=C1)O)O)O)O)O)O)Cl)Cl)C(=O)O)(C)C

Canonical SMILES

CC1CC(N=C2C1CC3=C(C4=C(C(=C5C(=C4)C(CC(N5)(C)C)C)S(=O)(=O)O)OC3C2S(=O)(=O)O)C6=C(C(=C(C(=C6Cl)SCC(=NCCCCCC(=O)N(C(CCCCN)C(=N)O)C(=O)C7CCN(C7)C(=O)C(CCCNC(=N)N)N=C(C(CC(=N)O)N=C(C(CCC(=N)O)N=C(C(CC8=CC=CC=C8)N=C(C(CC9=CC=C(C=C9)O)N(C)C(=O)CCC1=CC=C(C=C1)O)O)O)O)O)O)Cl)Cl)C(=O)O)(C)C

Origin of Product

United States

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